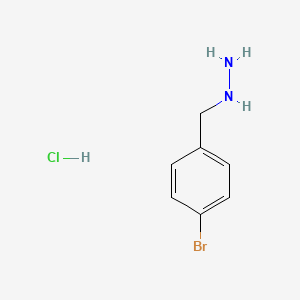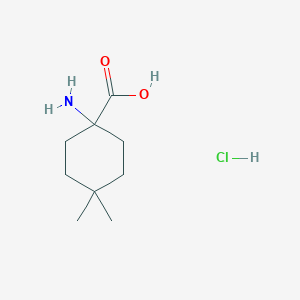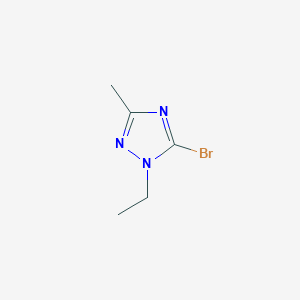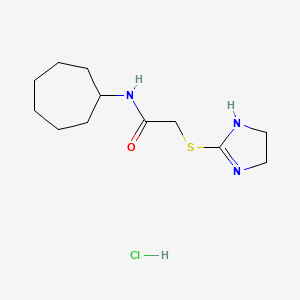
4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFN It is a piperidine derivative, characterized by the presence of a fluorine atom and a methylphenyl group attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Mécanisme D'action
The mechanism of action of 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
- 4-(4-Methylphenyl)piperidine hydrochloride
- 4-(4-Methoxyphenyl)piperidine hydrochloride
- 4-(Fluoromethyl)piperidine hydrochloride
Comparison: Compared to its analogs, 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets .
Propriétés
IUPAC Name |
4-fluoro-4-(4-methylphenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c1-10-2-4-11(5-3-10)12(13)6-8-14-9-7-12;/h2-5,14H,6-9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICNOLAAIRUKMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCNCC2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1381029.png)


![1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate](/img/structure/B1381033.png)

![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1381036.png)
![2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B1381039.png)
![N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide](/img/structure/B1381040.png)





amine hydrochloride](/img/structure/B1381051.png)
